methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
Overview
Description
“Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride” is a chemical compound . It is a pharmaceutical intermediate component used in the preparation of Nilotinib for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions including condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular weight of this compound is 165.12 . Its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride . The InChI code is 1S/C5H6F3N3.ClH/c1-11-3(5(6,7)8)2-4(9)10-11;/h2H,1H3,(H2,9,10);1H .Chemical Reactions Analysis
The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-13(2)12-6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFUFUMEUIJOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C(F)(F)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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